molecular formula C19H16Cl4O2 B2647755 3,3-Bis[(2,4-dichlorophenyl)methyl]pentane-2,4-dione CAS No. 672951-54-1

3,3-Bis[(2,4-dichlorophenyl)methyl]pentane-2,4-dione

Cat. No.: B2647755
CAS No.: 672951-54-1
M. Wt: 418.14
InChI Key: ZAXVBTJZVOFCEL-UHFFFAOYSA-N
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Description

3,3-Bis[(2,4-dichlorophenyl)methyl]pentane-2,4-dione is a chemical compound with the molecular formula C19H16Cl4O2 and a molecular weight of 418.14 g/mol . This compound is characterized by the presence of two 2,4-dichlorophenyl groups attached to a pentane-2,4-dione backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis[(2,4-dichlorophenyl)methyl]pentane-2,4-dione typically involves the reaction of 2,4-dichlorobenzyl chloride with pentane-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis[(2,4-dichlorophenyl)methyl]pentane-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,3-Bis[(2,4-dichlorophenyl)methyl]pentane-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Bis[(2,4-dichlorophenyl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Bis[(2,4-dichlorophenyl)methyl]butane-2,4-dione
  • 3,3-Bis[(2,4-dichlorophenyl)methyl]hexane-2,4-dione

Uniqueness

3,3-Bis[(2,4-dichlorophenyl)methyl]pentane-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

3,3-bis[(2,4-dichlorophenyl)methyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl4O2/c1-11(24)19(12(2)25,9-13-3-5-15(20)7-17(13)22)10-14-4-6-16(21)8-18(14)23/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXVBTJZVOFCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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